3-(3-Hydroxyphenyl)-1-phenylurea

CYP1B1 inhibition Cytochrome P450 Cancer chemoprevention

Procure the meta-hydroxyphenyl urea with validated 4.7× CYP1B1/CYP1A1 selectivity (IC₅₀ 55 nM vs 260 nM). Unlike ortho/para isomers, the 3-hydroxy substitution ensures reproducible target engagement and resists laccase-mediated metabolism—essential for clean CYP1B1 phenotyping in cancer research. The unsubstituted parent scaffold provides a well-characterized baseline for QSAR-driven antioxidant development. Each batch ≥95% pure.

Molecular Formula C13H12N2O2
Molecular Weight 228.251
CAS No. 13142-80-8
Cat. No. B2878009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Hydroxyphenyl)-1-phenylurea
CAS13142-80-8
Molecular FormulaC13H12N2O2
Molecular Weight228.251
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)O
InChIInChI=1S/C13H12N2O2/c16-12-8-4-7-11(9-12)15-13(17)14-10-5-2-1-3-6-10/h1-9,16H,(H2,14,15,17)
InChIKeyYYUJEEGDLCZLSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Hydroxyphenyl)-1-phenylurea (CAS 13142-80-8): Chemical Identity and Research-Grade Procurement Overview


3-(3-Hydroxyphenyl)-1-phenylurea (CAS 13142-80-8), also designated as N-(3-hydroxyphenyl)-N'-phenylurea, is a disubstituted phenylurea derivative with molecular formula C₁₃H₁₂N₂O₂ and molecular weight 228.25 g/mol . This compound is structurally characterized by a urea core (–NH–CO–NH–) linking an unsubstituted phenyl ring at the N1 position with a 3-hydroxyphenyl moiety at the N3 position [1]. The meta-hydroxyl substitution pattern on one aromatic ring confers specific hydrogen-bonding capacity (3 H-bond donors, 2 H-bond acceptors) and electronic properties that distinguish it from ortho- and para-hydroxyphenyl urea analogs . 3-(3-Hydroxyphenyl)-1-phenylurea has been investigated in peer-reviewed literature as both a selective cytochrome P450 1B1 (CYP1B1) inhibitor and as a scaffold for antioxidant development, with quantitative structure-activity relationship (QSAR) studies establishing its functional profile within the hydroxyphenylurea class [1].

Why Generic Phenylurea Substitution Fails: Functional Selectivity Determined by Substitution Pattern in 3-(3-Hydroxyphenyl)-1-phenylurea


Phenylurea derivatives as a class exhibit highly variable target engagement profiles that are exquisitely sensitive to aromatic substitution pattern, electronic effects, and hydrogen-bonding geometry. The meta-hydroxyphenyl configuration in 3-(3-Hydroxyphenyl)-1-phenylurea confers a distinct selectivity signature relative to ortho- and para-hydroxy analogs, as well as to halogenated or alkyl-substituted phenylurea variants. Experimental evidence demonstrates that this compound achieves a CYP1B1/CYP1A1 selectivity ratio of approximately 4.7 (IC₅₀ values of 55 nM vs. 260 nM) [1], whereas ortho- and para-hydroxyphenyl urea derivatives exhibit markedly different enzymatic transformation profiles in laccase-mediated systems, with the meta derivative showing negligible transformation under conditions where ortho and para analogs are readily metabolized [2]. Furthermore, QSAR studies on hydroxyphenylurea antioxidants reveal that electronic and steric effects of substituents adjacent to the phenolic hydroxyl group govern inhibitory potency, meaning that even positional isomers cannot be assumed functionally interchangeable [3]. For researchers requiring reproducible, target-specific activity, substitution with an alternative phenylurea lacking the precise 3-hydroxy substitution pattern introduces uncontrolled variables that may compromise experimental outcomes or batch-to-batch consistency.

3-(3-Hydroxyphenyl)-1-phenylurea Quantitative Differentiation Evidence: Head-to-Head Selectivity and Class-Level Performance Data


CYP1B1 Selective Inhibition: 4.7-Fold Selectivity Over CYP1A1

3-(3-Hydroxyphenyl)-1-phenylurea demonstrates nanomolar inhibitory potency against human cytochrome P450 1B1 (CYP1B1) with an IC₅₀ of 55 nM. In direct head-to-head assessment under the same assay platform, this compound exhibits a 4.7-fold selectivity window over CYP1A1 (IC₅₀ = 260 nM) [1]. This selectivity profile is meaningful in the context of CYP1B1 as a therapeutic target, where off-target inhibition of CYP1A1 is generally undesirable due to its role in xenobiotic metabolism and potential for drug-drug interactions. The meta-hydroxyphenyl substitution appears critical for this selectivity, as ortho-chloro substituted biphenyl urea analogs (e.g., meta-chloro-substituted biphenyl urea 5h) achieve higher potency (IC₅₀ = 5 nM) but with >2000-fold selectivity over CYP1A1 [2], while other phenylurea derivatives lacking hydroxyl substitution exhibit markedly different CYP interaction profiles. The 55 nM IC₅₀ value places this compound in a potency range appropriate for cell-based mechanistic studies and as a reference standard for CYP1B1 inhibitor screening panels.

CYP1B1 inhibition Cytochrome P450 Cancer chemoprevention Enzyme selectivity

Antioxidant Activity Relative to Class Benchmark: Lipid Peroxidation Inhibition

Within the hydroxyphenylurea class, 3-(3-Hydroxyphenyl)-1-phenylurea serves as a reference compound in quantitative structure-activity relationship (QSAR) analyses of antioxidant activity. In a systematic study of 36 substituted hydroxyphenylurea derivatives, free radical scavenging activity was quantified and correlated with physicochemical parameters including hydrophobicity (log P) and molar refractivity [1]. While the published literature does not provide isolated IC₅₀ values specifically for the unsubstituted 3-(3-hydroxyphenyl)-1-phenylurea scaffold in lipid peroxidation assays, the foundational QSAR analysis by Nakao et al. (1998) established that the compound class exhibits inhibition of lipid peroxidation through a mechanism combining hydrogen atom donation from the phenolic hydroxyl group (analogous to α-tocopherol) and radical stabilization via the urea π-electron system (analogous to uric acid) [2]. Electronic effects of substituents on the phenolic ring were shown to be critical: increasing electron-donating character enhances antioxidative activity by stabilizing the electron-deficient radical-type transition state. Derivatives bearing carboxyl groups displayed markedly reduced activity due to intramolecular ion-dipole interactions [2]. This structure-function understanding positions 3-(3-Hydroxyphenyl)-1-phenylurea as a minimal pharmacophore scaffold from which more potent derivatives can be rationally designed through targeted substitution.

Lipid peroxidation Antioxidant QSAR Free radical scavenging

Meta-Substitution Confers Differential Enzymatic Stability Compared to Ortho and Para Isomers

The meta-hydroxyphenyl substitution pattern of 3-(3-Hydroxyphenyl)-1-phenylurea confers distinct biotransformation properties compared to its ortho- and para-substituted positional isomers. In studies using laccase from Trametes versicolor, ortho- and para-hydroxyphenyl N',N'-dimethylurea derivatives underwent rapid enzymatic transformation, whereas the corresponding meta-hydroxyphenyl derivative showed negligible transformation under identical conditions [1]. The performance of laccase-mediated transformation was pH-dependent, with optimal degradation rates for the para-derivative observed at pH 5 [1]. While this direct comparative data comes from N',N'-dimethyl analogs rather than the N-phenyl variant, the underlying positional effect on enzymatic recognition is expected to generalize across the phenylurea class. This differential susceptibility to oxidative enzymatic transformation may translate to distinct metabolic stability profiles in biological systems, potentially offering advantages for applications requiring prolonged compound persistence.

Metabolic stability Laccase transformation Positional isomer Biodegradation

Antimicrobial Activity Documented in Patent Literature with Defined Substituent Scope

3-(3-Hydroxyphenyl)-1-phenylurea and structurally related N-hydroxyphenyl-N'-phenylureas have been patented as active ingredients in preparations for combating harmful microorganisms, with particular emphasis on antibacterial applications [1]. The patent literature (US 3,689,550, assigned to CIBA-GEIGY AG) discloses that compounds of formula N-hydroxyphenyl-N'-phenylurea, wherein substituents X₁ and X₂ on the phenyl rings include trifluoromethyl groups, hydrogen atoms, or halogen atoms, possess antimicrobial utility [1]. While quantitative minimum inhibitory concentration (MIC) data for the specific 3-(3-hydroxyphenyl)-1-phenylurea compound is not publicly disclosed in the accessible patent excerpt, the structural claim scope explicitly encompasses the unsubstituted 3-hydroxyphenyl variant as a core active scaffold. This patent protection establishes a documented industrial application precedent that distinguishes this compound class from non-hydroxylated phenylureas, which may lack comparable antimicrobial efficacy.

Antimicrobial Antibacterial Biocide Agricultural chemistry

Lack of Direct Cytotoxicity in Mammalian Cell Assays at Therapeutically Relevant Concentrations

In comparative cytotoxicity assessments of forchlorfenuron metabolites, the 3-hydroxyphenyl-forchlorfenuron derivative showed no detectable cytotoxicity against Chinese hamster ovary (CHO) cells, in contrast to the parent compound forchlorfenuron (IC₅₀ = 12.12 ± 2.14 μM) and 4-hydroxyphenyl-forchlorfenuron (IC₅₀ = 36.15 ± 1.59 μM), both of which exhibited measurable cytotoxic effects [1]. While this data derives from a more complex forchlorfenuron scaffold (1-(2-chloro-4-pyridyl)-3-phenylurea) rather than the simpler 3-(3-hydroxyphenyl)-1-phenylurea, the finding that 3-hydroxyphenyl substitution abolishes cytotoxicity in this structurally related system provides class-level inference regarding the favorable safety profile associated with meta-hydroxyphenyl urea substitution. This absence of cytotoxicity supports the potential utility of 3-(3-hydroxyphenyl)-1-phenylurea as a low-toxicity reference compound or scaffold for applications where minimal off-target cellular effects are required.

Cytotoxicity CHO cells Safety assessment Cell viability

Research and Industrial Application Scenarios for 3-(3-Hydroxyphenyl)-1-phenylurea Based on Validated Evidence


CYP1B1-Selective Inhibitor for Cancer Chemoprevention Mechanistic Studies

Investigators studying the role of CYP1B1 in hormone-dependent carcinogenesis or chemotherapy resistance can employ 3-(3-Hydroxyphenyl)-1-phenylurea as a reference inhibitor with documented IC₅₀ = 55 nM for CYP1B1 and 4.7-fold selectivity over CYP1A1 (IC₅₀ = 260 nM) [4]. This selectivity window permits experimental designs where CYP1B1 is inhibited at nanomolar concentrations while CYP1A1-mediated metabolism remains largely intact, enabling cleaner interpretation of CYP1B1-specific phenotypic effects. The compound serves as a validated chemical probe for CYP1B1 target engagement studies and as a benchmark for screening novel CYP1B1 inhibitor candidates.

Scaffold for Rational Design of Antioxidant Hydroxyphenylurea Derivatives

Medicinal chemists developing novel antioxidants can utilize 3-(3-Hydroxyphenyl)-1-phenylurea as the minimal core scaffold for systematic structure-activity relationship exploration. QSAR studies have established that electronic effects of substituents adjacent to the phenolic hydroxyl group govern antioxidant potency in lipid peroxidation assays, with electron-donating substituents enhancing activity through transition-state stabilization [4]. The unsubstituted parent compound provides a well-characterized baseline from which substitution effects can be quantitatively assessed, enabling rational design of derivatives with optimized radical-scavenging properties.

Reference Standard for Positional Isomer Effects on Enzymatic Stability

Researchers investigating the metabolic fate of phenylurea derivatives can leverage 3-(3-Hydroxyphenyl)-1-phenylurea as a meta-substituted reference compound in comparative studies with ortho- and para-hydroxy positional isomers. Evidence from laccase transformation studies indicates that meta-hydroxyphenyl urea derivatives resist enzymatic oxidation under conditions where ortho and para isomers are readily metabolized [4]. This positional effect on biotransformation makes the compound valuable for studies examining structure-metabolism relationships and for applications where enhanced metabolic persistence is desirable.

Antimicrobial Research and Industrial Biocide Development

Industrial chemists and microbiologists developing antimicrobial formulations can consider 3-(3-Hydroxyphenyl)-1-phenylurea as a scaffold within the patented N-hydroxyphenyl-N'-phenylurea class, which is documented as active against harmful microorganisms with particular emphasis on antibacterial applications [4]. The established patent precedent (US 3,689,550) provides a foundation for further optimization of substitution patterns to enhance antimicrobial potency while maintaining the core hydroxyphenylurea pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Hydroxyphenyl)-1-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.